Tantal(V)-oxid

Metal-Insulator-Metal Diodes ALD Dielectrics Bandgap Comparison

Specify Tantalum(V) oxide where volumetric capacitance density and optical transparency are non-negotiable. Its dielectric constant of ~26 delivers 3× the capacitance-per-volume of Al₂O₃ (κ≈9), while its 4.4 eV bandgap suppresses leakage currents that disqualify narrower-bandgap Nb₂O₅ (3.8 eV) in MIM diodes and DRAM storage nodes. For near-IR laser optics, Ta₂O₅/SiO₂ IBS stacks achieve measurably lower scattering loss than TiO₂/SiO₂ alternatives and remain absorption-free above 900 nm. Ultra-fine nanoparticle grades further provide 2× the UV-photonic NOx degradation efficiency of commercial TiO₂ P25 with minimized toxic NO₂ by-product formation.

Molecular Formula O5Ta2
Molecular Weight 441.89 g/mol
Cat. No. B7798093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantal(V)-oxid
Molecular FormulaO5Ta2
Molecular Weight441.89 g/mol
Structural Identifiers
SMILESO=[Ta](=O)O[Ta](=O)=O
InChIInChI=1S/5O.2Ta
InChIKeyPBCFLUZVCVVTBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Pentoxide (Ta₂O₅) Procurement Guide: High‑k Dielectric & Optical Coating Baseline


Tantalum(V) oxide (Ta₂O₅), also known as tantalum pentoxide, is a high‑k dielectric ceramic oxide characterized by a wide bandgap of approximately 4.4 eV and a high refractive index of 2.16 at 550 nm [1][2]. It is predominantly deployed in thin‑film form via physical vapor deposition (PVD), atomic layer deposition (ALD), or plasma‑enhanced chemical vapor deposition (PECVD) for applications demanding high volumetric capacitance, low optical loss, and thermal stability [3]. Unlike lower‑k oxides such as SiO₂ (κ ≈ 3.9), Ta₂O₅ offers a dielectric constant of 25–50, enabling substantial device miniaturization in capacitors and gate dielectrics [4][5].

Why Ta₂O₅ Cannot Be Directly Substituted by Nb₂O₅, TiO₂, Al₂O₃, or HfO₂


Generic substitution of Ta₂O₅ with chemically similar oxides (e.g., Nb₂O₅) or alternative high‑k dielectrics (e.g., HfO₂, Al₂O₃) is invalid due to quantifiable divergence in bandgap, dielectric constant, optical absorption edge, and defect‑mediated conduction [1][2][3]. For example, Nb₂O₅ exhibits a narrower bandgap (3.8 eV vs. 4.4 eV) and stronger surface acidity, altering catalytic selectivity and leakage current in MIM diodes [1][4]. TiO₂ introduces parasitic absorption above 900 nm, rendering it unsuitable for near‑IR laser coatings where Ta₂O₅ remains transparent [2]. Al₂O₃, while possessing a higher breakdown voltage, offers a substantially lower dielectric constant (κ ≈ 9 vs. κ ≈ 26), precluding the same volumetric capacitance density [3][5]. The evidence below quantifies these selection‑critical differences.

Ta₂O₅ Quantitative Differentiation Evidence: Head‑to‑Head Comparator Data


Bandgap Engineering: Ta₂O₅ (4.4 eV) vs. Nb₂O₅ (3.8 eV) in ALD MIM Diodes

In a direct head‑to‑head study of ALD‑deposited amorphous insulators for metal‑insulator‑metal (MIM) diodes, Ta₂O₅ exhibited a bandgap of 4.4 ± 0.2 eV, significantly wider than Nb₂O₅ at 3.8 ± 0.2 eV [1]. This 0.6 eV difference translates into distinct conduction mechanisms: Ta₂O₅ and Nb₂O₅ are dominated by Frenkel‑Poole emission at high bias, while wider‑bandgap oxides (Al₂O₃, SiO₂) operate via Fowler‑Nordheim tunneling [1]. The larger bandgap of Ta₂O₅ compared to Nb₂O₅ reduces intrinsic carrier generation and is a critical selection parameter for low‑leakage MIM and high‑frequency capacitor applications.

Metal-Insulator-Metal Diodes ALD Dielectrics Bandgap Comparison

Photocatalytic NOx Remediation: Ta₂O₅ Delivers 2× UV‑Photonic Efficiency vs. TiO₂ P25

Wet‑chemical synthesized ultrafine Ta₂O₅ nanoparticles (specific surface area 41 m²/g) were benchmarked against commercial TiO₂ P25 (Aeroxide, 50 m²/g) for photocatalytic NOx degradation under UV–vis irradiation [1]. Ta₂O₅ achieved a UV‑photonic efficiency of ∼0.64%, a 2‑fold increase over TiO₂ P25 at ∼0.30% [1]. Correspondingly, NO conversion using Ta₂O₅ was 18.6%, compared to 8.8% for TiO₂ P25, representing a 2.1× improvement [1]. The study also noted minimal toxic NO₂ byproduct formation and excellent photostability for Ta₂O₅ [1].

Photocatalysis NOx Degradation UV-Photonic Efficiency

Dielectric Constant & Volumetric Capacitance: Ta₂O₅ (κ = 26) vs. Al₂O₃ (κ = 8.4) in Wet Electrolytic Capacitors

Wet tantalum electrolytic capacitors, which utilize an anodically grown Ta₂O₅ dielectric layer, achieve on average three times the capacitance per unit volume compared to aluminum electrolytic capacitors employing Al₂O₃ [1]. This volumetric advantage stems directly from the dielectric constant of electrolytic Ta₂O₅ (κ ≈ 26) versus Al₂O₃ (κ ≈ 8.4) [1]. The higher κ enables the use of extremely thin, conformal Ta₂O₅ layers deposited directly on the anode, eliminating the need for the foil‑and‑separator construction required in aluminum capacitors [1]. Additionally, Ta₂O₅‑based wet capacitors exhibit the lowest leakage current among all electrolytic capacitor types [1].

Electrolytic Capacitors High-k Dielectrics Volumetric Efficiency

Optical Coating Surface Quality: Ta₂O₅/SiO₂ Mirrors Are Smoother than TiO₂/SiO₂

In a comparative study of high‑reflectivity dielectric mirrors fabricated by dual ion beam sputtering, multi‑layer coatings using Ta₂O₅ as the high‑index material paired with SiO₂ produced significantly smoother surfaces than equivalent TiO₂/SiO₂ stacks [1]. Surface micro‑roughness of mirrors realized with Ta₂O₅/SiO₂ films are smoother than the mirrors coated with TiO₂/SiO₂ materials [1]. Reduced surface roughness is directly correlated with higher reflectivity and lower scattering loss, critical parameters for ring laser gyroscopes and precision optical resonators [1].

Optical Coatings Ion Beam Sputtering Surface Roughness

Near‑IR Transparency: Ta₂O₅ Eliminates Absorption Above 900 nm vs. TiO₂

According to vendor technical datasheets for optical coating materials, a key advantage of Ta₂O₅ over TiO₂ is the absence of absorption above 900 nm [1]. This characteristic renders Ta₂O₅ a superior material for near‑IR laser and bandpass coatings, particularly for Nd:YAG laser (1064 nm) and telecom wavelength (1310 nm, 1550 nm) applications [1]. In contrast, TiO₂ layers can exhibit parasitic absorption in the near‑IR, which degrades coating performance in high‑power laser systems [1]. Ta₂O₅ layers can be deposited as dense, hard, scratch‑resistant coatings on glass and metal substrates via electron‑beam evaporation or sputtering [1].

Optical Coatings Near‑IR Lasers Absorption Edge

Refractive Index Contrast: Ta₂O₅ (n = 2.16) vs. Nb₂O₅ (n = 2.26) at 550 nm

A direct comparative study of PECVD‑deposited amorphous Ta₂O₅ and Nb₂O₅ films under sufficient ion bombardment revealed refractive indices of 2.16 and 2.26 at 550 nm, respectively, with extinction coefficients below 10⁻⁵ [1]. While Nb₂O₅ offers a slightly higher refractive index, Ta₂O₅ provides a more moderate index that enables optimal index contrast when paired with low‑index SiO₂ (n ≈ 1.46) for broadband antireflection and high‑reflection coatings [1]. Both materials exhibited low optical loss and good mechanical stability under the deposition conditions studied [1].

Optical Coatings PECVD Refractive Index

Ta₂O₅ Application Scenarios Validated by Quantitative Comparative Evidence


High‑Volumetric‑Density Wet Tantalum Capacitors for Aerospace & Implantable Medical Devices

When board space and reliability are paramount, wet tantalum capacitors employing anodized Ta₂O₅ dielectrics provide approximately 3× the capacitance per unit volume of aluminum electrolytic capacitors due to the 3.1× higher dielectric constant (κ ≈ 26 vs. 8.4) [1]. This volumetric efficiency, combined with the lowest leakage current among electrolytic types and a self‑healing oxide layer, makes Ta₂O₅‑based capacitors the preferred choice for satellite power systems, avionics, and implantable medical electronics where failure is not an option [1].

High‑Reflectivity, Low‑Loss Dielectric Mirrors for Ring Laser Gyroscopes

Precision optical resonators and ring laser gyroscopes demand mirrors with minimal scattering loss. Multi‑layer Ta₂O₅/SiO₂ dielectric stacks fabricated by ion beam sputtering produce measurably smoother surfaces than TiO₂/SiO₂ alternatives, directly translating to higher achievable reflectivity [2]. This surface quality advantage, coupled with the absence of near‑IR absorption in Ta₂O₅ above 900 nm, positions Ta₂O₅ as the high‑index material of record for ultra‑low‑loss laser optics [3].

Photocatalytic Air Purification with Minimal Toxic NO₂ Byproduct

Ultrafine Ta₂O₅ nanoparticles deliver 2× the UV‑photonic efficiency (∼0.64%) of commercial TiO₂ P25 (∼0.30%) for NOx degradation under UV–vis irradiation, while minimizing the generation of toxic NO₂ [4]. This performance advantage makes Ta₂O₅ a compelling candidate for photocatalytic coatings in HVAC systems, automotive cabin air purification, and urban infrastructure where stringent air quality standards and byproduct minimization are required [4].

Low‑Leakage MIM Diodes and DRAM Capacitor Dielectrics

The 0.6 eV wider bandgap of ALD‑deposited Ta₂O₅ (4.4 eV) compared to Nb₂O₅ (3.8 eV) reduces intrinsic carrier generation, directly suppressing leakage current in metal‑insulator‑metal (MIM) diodes and dynamic random‑access memory (DRAM) storage capacitors [5]. In applications where Nb₂O₅ might be considered as a lower‑cost alternative, the quantifiable bandgap difference renders Ta₂O₅ essential for meeting the low‑leakage specifications of advanced semiconductor nodes [5].

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